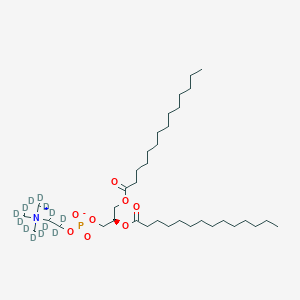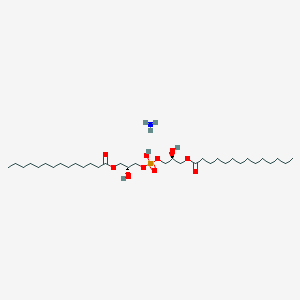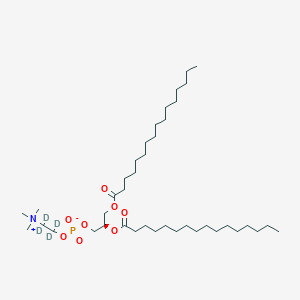
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13
Übersicht
Beschreibung
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 (DMPC-d13) is a deuterated form of DMPC, a phospholipid commonly found in cell membranes. DMPC-d13 is a valuable tool in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 has a wide range of applications in scientific research. One of the most common uses is as a model membrane in biophysical studies. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 can be used to study the structure and dynamics of lipid bilayers, as well as the interactions between lipids and proteins. It is also used in drug delivery research, as 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 liposomes can be used to encapsulate drugs and target specific cells or tissues.
Wirkmechanismus
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 functions as a phospholipid in cell membranes, contributing to the overall structure and stability of the membrane. It also plays a role in cell signaling and communication. In drug delivery research, 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 liposomes can be used to encapsulate drugs and target specific cells or tissues.
Biochemical and Physiological Effects:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have little to no effect on cell viability or function. However, further research is needed to fully understand the biochemical and physiological effects of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 is its ability to mimic the properties of cell membranes, making it a valuable tool in biophysical and drug delivery research. It is also relatively stable and easy to work with in laboratory experiments. However, 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 can be expensive and may not fully replicate the complexity of cell membranes.
Zukünftige Richtungen
There are many potential future directions for 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 research. One area of interest is the use of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 liposomes in drug delivery, particularly for targeted cancer therapies. Additionally, further research is needed to fully understand the role of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 in cell signaling and communication. Finally, new synthesis methods and modifications to the 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 molecule may lead to improved properties and applications.
Synthesemethoden
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method is the chemical synthesis using deuterated myristic acid and sn-glycerol-3-phosphocholine. This method results in a deuterated DMPC molecule, with the deuterium atoms replacing the hydrogen atoms in the myristic acid chain.
Eigenschaften
IUPAC Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3,30D2,31D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-ABPAQVLFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100720 | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
CAS RN |
326495-28-7 | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326495-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)




![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)